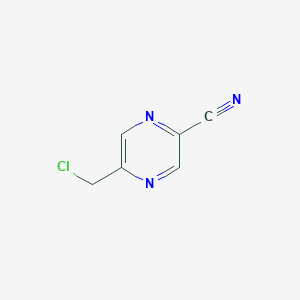
5-(4-氟-3-(三氟甲基)苯基)吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
科学研究应用
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its stability and reactivity.
作用机制
Biochemical Pathways
, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation .
Action Environment
, suggesting that environmental factors such as temperature, humidity, and light could potentially influence its action and stability .
生化分析
Biochemical Properties
The biochemical properties of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine are largely determined by its interactions with various biomolecules. It has the potential to interact with specific protein receptors in the body, potentially affecting cellular signaling pathways. It might also inhibit the activity of certain enzymes.
Cellular Effects
It is known that the molecule could potentially affect cellular signaling pathways through its interaction with specific protein receptors. This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine involves its binding interactions with biomolecules and potential inhibition or activation of enzymes. These interactions can lead to changes in gene expression and other cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2-aminopyridine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with the amino group of 2-aminopyridine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
相似化合物的比较
Similar Compounds
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorinated phenyl group.
5-(4-Chloro-3-(trifluoromethyl)phenyl)pyridin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFLDGZWLFMWLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648974 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110656-35-3 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)
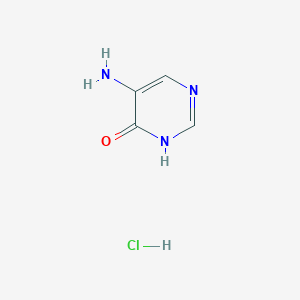
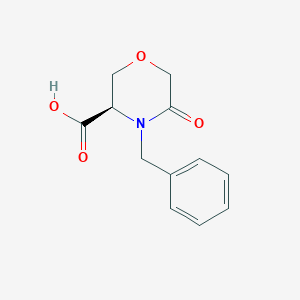
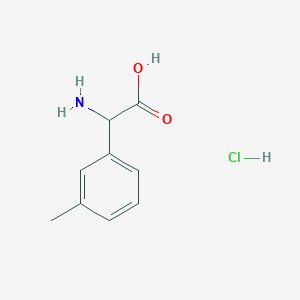


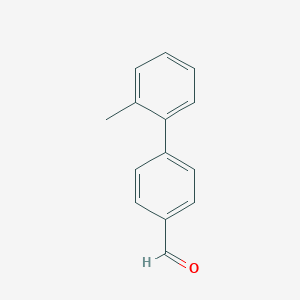

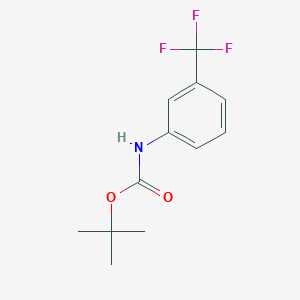
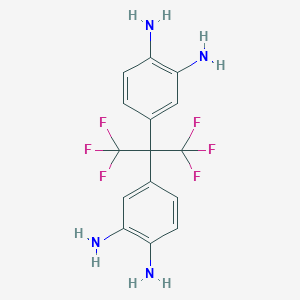
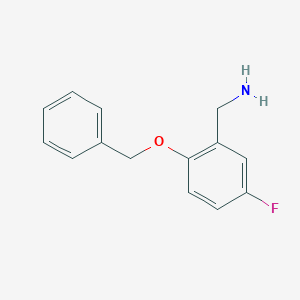
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B111140.png)
![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)
